![molecular formula C7H6F2S B072450 [(Difluoromethyl)thio]benzene CAS No. 1535-67-7](/img/structure/B72450.png)
[(Difluoromethyl)thio]benzene
Overview
Description
Synthesis Analysis
[(Difluoromethyl)thio]benzene and related compounds can be synthesized through various methods. For example, the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides demonstrates the incorporation of (trifluoromethyl)thio groups into complex scaffolds, providing insight into similar strategies that might be applied for this compound synthesis (Xiao et al., 2013).
Molecular Structure Analysis
Molecular structure plays a crucial role in the physical and chemical properties of a compound. For instance, the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes including thiophene homologues have been elucidated through single-crystal X-ray analysis, indicating a herringbone arrangement. This kind of structural information is pivotal for understanding the reactivity and properties of this compound (Takimiya et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of this compound can be anticipated based on related compounds' behavior. For example, the synthesis and reactions of thiophene derivatives provide insights into possible chemical transformations that this compound might undergo, such as cycloaddition reactions, which are crucial for creating complex molecular architectures (Ishii et al., 1991).
Physical Properties Analysis
The synthesis and stability of fluorinated thiophenes and benzenes highlight the impact of fluorination on the physical properties of these compounds. For example, fluorination has been shown to significantly affect the thermal and oxidative stability of these materials, which may also apply to this compound (Kiryanov et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards various electrophiles and nucleophiles, can be inferred from studies on similar sulfur-containing heterocycles. For example, the electrophilic cyclization of thiophene derivatives to produce benzo[b]thiophenes demonstrates potential pathways for functionalizing this compound under various conditions (Yue & Larock, 2002).
Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Benzene derivatives like benzene-1,3,5-tricarboxamide (BTAs) have been extensively studied for their self-assembly into one-dimensional, nanometer-sized structures, driven by hydrogen bonding. These structures have applications in nanotechnology and polymer processing. The versatility of BTAs highlights the potential of benzene derivatives, including [(Difluoromethyl)thio]benzene, in designing novel materials with specific properties for advanced applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Science and Bioremediation
Research on benzene pollution has led to the development of bioremediation strategies, utilizing microorganisms that naturally degrade benzene and related compounds, reducing environmental pollution. This work underscores the potential for investigating microbial degradation pathways for various benzene derivatives, including this compound, to address contamination issues (Patel & Goti, 2022).
Medicinal Chemistry
The benzothiazole scaffold, a structure related to benzene derivatives, demonstrates a broad spectrum of biological activities and is considered a key moiety in many pharmacologically active compounds. The exploration of benzothiazole derivatives has yielded compounds with antimicrobial, analgesic, antitubercular, and antiviral activities, among others. This suggests the potential for this compound and similar compounds to serve as core structures in the development of new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers, which have shown significant antifungal effects .
Mode of Action
Related compounds have been found to interact with cell membranes, altering their permeability and affecting the growth of hyphae, leading to cell death .
Biochemical Pathways
It’s known that difluoromethylation processes based on x–cf2h bond formation, where x is c (sp), c (sp2), c (sp3), o, n, or s, have been studied extensively .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17421 , which could influence its bioavailability.
Result of Action
Related compounds have been found to alter the permeability of cell membranes and affect the growth of hyphae, leading to cell death .
Action Environment
It’s known that the compound has a predicted melting point of -2156° C and a predicted boiling point of 2027° C at 760 mmHg , which could influence its stability and efficacy under different environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
difluoromethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBCPHMQJEQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165340 | |
Record name | ((Difluoromethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1535-67-7 | |
Record name | [(Difluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Difluoromethyl)thio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Difluoromethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(difluoromethyl)thio]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | [(Difluoromethyl)thio]benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5Q3LB9LTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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